molecular formula C25H19BrFNO3S2 B11618890 (5E)-3-benzyl-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11618890
M. Wt: 544.5 g/mol
InChI Key: PBBVWGLVSCVPQJ-LPYMAVHISA-N
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Description

(5E)-3-Benzyl-5-({3-Bromo-4-[(4-Fluorophenyl)Methoxy]-5-Methoxyphenyl}Methylidene)-2-Sulfanylidene-1,3-Thiazolidin-4-One is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including bromine, fluorine, and methoxy groups, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Benzyl-5-({3-Bromo-4-[(4-Fluorophenyl)Methoxy]-5-Methoxyphenyl}Methylidene)-2-Sulfanylidene-1,3-Thiazolidin-4-One typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a benzyl halide in the presence of a base, followed by the introduction of bromine and fluorine substituents through electrophilic aromatic substitution reactions. The final step often involves the formation of the methoxy groups via methylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Benzyl-5-({3-Bromo-4-[(4-Fluorophenyl)Methoxy]-5-Methoxyphenyl}Methylidene)-2-Sulfanylidene-1,3-Thiazolidin-4-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium carbonate, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones with different functional groups.

Scientific Research Applications

(5E)-3-Benzyl-5-({3-Bromo-4-[(4-Fluorophenyl)Methoxy]-5-Methoxyphenyl}Methylidene)-2-Sulfanylidene-1,3-Thiazolidin-4-One has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-Benzyl-5-({3-Bromo-4-[(4-Fluorophenyl)Methoxy]-5-Methoxyphenyl}Methylidene)-2-Sulfanylidene-1,3-Thiazolidin-4-One involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial properties by damaging microbial cell membranes and DNA.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Benzyl Halides: Compounds with benzyl groups and halogen substituents.

    Methoxyphenyl Derivatives: Compounds with methoxy groups attached to phenyl rings.

Uniqueness

(5E)-3-Benzyl-5-({3-Bromo-4-[(4-Fluorophenyl)Methoxy]-5-Methoxyphenyl}Methylidene)-2-Sulfanylidene-1,3-Thiazolidin-4-One stands out due to its combination of multiple functional groups, which confer unique chemical reactivity and potential biological activities. The presence of bromine, fluorine, and methoxy groups enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C25H19BrFNO3S2

Molecular Weight

544.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H19BrFNO3S2/c1-30-21-12-18(11-20(26)23(21)31-15-17-7-9-19(27)10-8-17)13-22-24(29)28(25(32)33-22)14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3/b22-13+

InChI Key

PBBVWGLVSCVPQJ-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)Br)OCC4=CC=C(C=C4)F

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)Br)OCC4=CC=C(C=C4)F

Origin of Product

United States

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